BenchChemオンラインストアへようこそ!

SirReal1-O-propargyl

SIRT2 inhibition SirReal chemotype structure-activity relationship

SirReal1-O-propargyl (CAS 1862237-99-7), also designated PROTAC Sirt2-binding moiety 1, is a functionalized derivative of the Sirtuin-Rearranging Ligand (SirReal) chemotype. It retains a drug-like aminothiazole scaffold that selectively inhibits human Sirtuin 2 (SIRT2) via a unique ligand-induced rearrangement of the enzyme's active site.

Molecular Formula C21H20N4O2S2
Molecular Weight 424.5 g/mol
Cat. No. B2704429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirReal1-O-propargyl
Molecular FormulaC21H20N4O2S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC#C)C
InChIInChI=1S/C21H20N4O2S2/c1-4-8-27-17-7-5-6-16(10-17)11-18-12-22-20(29-18)25-19(26)13-28-21-23-14(2)9-15(3)24-21/h1,5-7,9-10,12H,8,11,13H2,2-3H3,(H,22,25,26)
InChIKeyISDMLEKZQIHDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SirReal1-O-propargyl: A Bifunctional SIRT2 Inhibitor Ligand for PROTAC Design and Click Chemistry


SirReal1-O-propargyl (CAS 1862237-99-7), also designated PROTAC Sirt2-binding moiety 1, is a functionalized derivative of the Sirtuin-Rearranging Ligand (SirReal) chemotype. It retains a drug-like aminothiazole scaffold that selectively inhibits human Sirtuin 2 (SIRT2) via a unique ligand-induced rearrangement of the enzyme's active site [1]. Distinguished by a solvent-exposed O-propargyl substituent, this compound introduces a terminal alkyne handle that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) without abolishing SIRT2 potency (IC50 = 2.4 μM) . The compound was specifically developed as a SIRT2-recruiting warhead for proteolysis-targeting chimeras (PROTACs), exemplified by its successful conjugation to a thalidomide-azide cereblon ligand to yield a functional SIRT2 degrader [2].

Why SirReal1-O-propargyl Cannot Be Replaced by Unfunctionalized SIRT2 Inhibitors in Chemical Biology Workflows


Generic SIRT2 inhibitors such as AGK2, SirReal1, or SirReal2 occupy the enzyme's active site to block catalytic deacetylase activity but lack the chemical functionality required for downstream conjugation [1]. In PROTAC development, the inhibitor must simultaneously bind SIRT2 with high affinity and present a solvent-exposed reactive handle (alkyne) for bioorthogonal ligation to an E3 ligase ligand — a dual requirement that standard inhibitors do not fulfill [2]. SirReal1-O-propargyl was rationally designed to address this gap by appending a propargyl group at a position tolerated by the SIRT2 binding pocket, preserving inhibitory potency (IC50 = 2.4 μM) while enabling CuAAC-mediated assembly of heterobifunctional degraders . Substituting SirReal1-O-propargyl with the parent SirReal1 (IC50 = 3.745 μM) forfeits the click chemistry handle entirely, while the more potent SirReal2 (IC50 = 140 nM) cannot be directly conjugated via CuAAC without de novo synthetic derivatization [1].

SirReal1-O-propargyl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


SIRT2 Inhibitory Potency of SirReal1-O-propargyl Versus the Parent SirReal1 Scaffold

SirReal1-O-propargyl (IC50 = 2.4 μM) demonstrates a 1.56-fold improvement in SIRT2 inhibitory potency compared to its parent compound SirReal1 (IC50 = 3.745 μM), despite the addition of the O-propargyl substituent . This indicates that the propargyl group is well tolerated in the SIRT2 binding pocket and does not compromise target engagement. For context, SirReal2 — the most potent SirReal chemotype — exhibits an IC50 of 140 nM (approximately 17-fold more potent than SirReal1-O-propargyl), but SirReal2 lacks the alkyne handle and operates via a partially non-competitive mechanism toward NAD+, whereas SirReal1-based compounds (including SirReal1-O-propargyl) are NAD+-competitive inhibitors [1].

SIRT2 inhibition SirReal chemotype structure-activity relationship

Click Chemistry Functionality: Alkyne Handle Enables CuAAC Conjugation Absent in Parent and Comparator Compounds

SirReal1-O-propargyl is the only SirReal-family ligand equipped with a terminal alkyne group that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This functionality was directly exploited by Schiedel et al. (2018) to conjugate SirReal1-O-propargyl (designated compound 1b) to a thalidomide-derived azide (compound 11), generating the SirReal-based PROTAC (compound 12) in a single click reaction step [1]. Neither the parent SirReal1 nor the more potent SirReal2 possesses an alkyne or azide handle, precluding their direct use in CuAAC-mediated bioconjugation without additional synthetic derivatization. AGK2 and other commercial SIRT2 inhibitors similarly lack bioorthogonal reactive groups [2].

click chemistry CuAAC PROTAC conjugation bioorthogonal ligation

PROTAC Assembly: SirReal1-O-propargyl-Derived Degrader Achieves Sub-Micromolar SIRT2 Degradation with Isotype Selectivity

The PROTAC molecule (compound 12) assembled from SirReal1-O-propargyl (1b) and thalidomide-azide via CuAAC exhibited an IC50 of 0.25 ± 0.02 μM against SIRT2, representing a 9.6-fold enhancement in target engagement potency relative to the unconjugated SirReal1-O-propargyl warhead (IC50 = 2.4 μM) [1]. Critically, this PROTAC retained the isotype selectivity profile of the SirReal chemotype: SIRT1 and SIRT3 deacetylase activities were only affected at concentrations exceeding 100 μM [1]. In HeLa cells, compound 12 induced concentration-dependent (0.05–5 μM), isotype-selective SIRT2 degradation without altering SIRT1 protein levels, an effect that was reversed by both excess unconjugated SirReal1-O-propargyl (competition) and the proteasome inhibitor MG132 (confirming proteasome-dependent degradation) [1]. The unfunctionalized parent SirReal1 cannot be directly conjugated to cereblon ligands without de novo synthesis of a linker-modified analog, making SirReal1-O-propargyl the only off-the-shelf SirReal building block for cereblon-based SIRT2 PROTAC assembly .

PROTAC SIRT2 degradation isotype selectivity cereblon

Mechanism of Inhibition: SirReal1-O-propargyl Retains NAD+-Competitive Behavior Distinct from SirReal2

Kinetic analyses of the SirReal chemotype reveal a mechanistic distinction with implications for tool compound selection: SirReal1 (the parent scaffold of SirReal1-O-propargyl) acts as an NAD+-competitive inhibitor, whereas SirReal2 exhibits partial non-competitive behavior toward NAD+ [1]. Both compounds are competitive with acetyl-lysine peptide substrate, with inhibition constants (Ki) of 3.33 μM for SirReal1 and 0.22 μM for SirReal2 [1]. Since the O-propargyl modification of SirReal1 is positioned at a solvent-exposed site that does not perturb the core aminothiazole pharmacophore or its interaction with the SIRT2 active site, SirReal1-O-propargyl is expected to retain the NAD+-competitive mechanism of SirReal1 [2]. This mechanistic difference means that SirReal1-O-propargyl-based probes will be sensitive to cellular NAD+ concentration fluctuations, whereas SirReal2-based probes will not — a critical consideration for experimental design in metabolic contexts.

inhibition mechanism NAD+ competition acetyl-lysine competition kinetic analysis

SIRT2 Isotype Selectivity Profile: Target Engagement Windows for SirReal1-O-propargyl Relative to Other Sirtuins

The parent compound SirReal1 displays no detectable inhibition of SIRT1 or SIRT3 at concentrations up to 100 μM (IC50 >100 μM for both off-target isotypes), yielding a >26-fold selectivity window relative to its SIRT2 IC50 of 3.745 μM . For the SirReal1-O-propargyl-derived PROTAC (compound 12), SIRT1 and SIRT3 activities were only affected at concentrations exceeding 100 μM, while SIRT2 IC50 was 0.25 μM — corresponding to a >400-fold selectivity window [1]. Although the unconjugated SirReal1-O-propargyl itself has not been independently profiled against all sirtuin isotypes in published studies, the structural rationale is strong: the O-propargyl group extends from the solvent-exposed benzyl position of SirReal1 (confirmed by PDB 4RMI), which does not contact the selectivity-determining residues in the SIRT2 active site [2]. By contrast, SirReal2 achieves >1,000-fold selectivity over SIRT1 and SIRT3–6 (SIRT2 IC50 = 140 nM; only 22% SIRT1 inhibition at 100 μM; 19% SIRT6 inhibition at 200 μM) [3].

isotype selectivity SIRT1 SIRT3 selectivity window

SirReal1-O-propargyl Procurement Application Scenarios: Where This Compound Outperforms Alternatives


PROTAC Development: Assembly of Cereblon-Recruiting SIRT2 Degraders via Click Chemistry

SirReal1-O-propargyl is the only commercially available SirReal-family ligand that enables direct CuAAC conjugation to azide-functionalized cereblon ligands (e.g., thalidomide-azide conjugate 11) for the assembly of SIRT2-targeting PROTACs [1]. The resulting PROTAC (compound 12) achieves an IC50 of 0.25 ± 0.02 μM against SIRT2 with isotype-selective degradation in HeLa cells (0.05–5 μM concentration range), confirmed by Western blot showing SIRT2 depletion without SIRT1 alteration [1]. This application scenario leverages the unique alkyne handle of SirReal1-O-propargyl that is absent in SirReal1, SirReal2, and AGK2. Researchers procuring this compound for PROTAC workflows benefit from a pre-validated conjugation protocol (CuSO4/sodium ascorbate, water/t-BuOH, 60°C) and a demonstrated degradation outcome that cannot be achieved with any other off-the-shelf SIRT2 inhibitor [1].

Chemical Probe Development: Synthesis of SIRT2 Affinity Reagents and Imaging Tools

The terminal alkyne of SirReal1-O-propargyl serves as a versatile anchor point for synthesizing biotinylated SIRT2 probes, fluorescently labeled SIRT2 tracers, or SIRT2-targeted pull-down reagents via CuAAC with appropriately functionalized azides [1]. This capability enables chemoproteomic workflows (e.g., SIRT2 interactome mapping via streptavidin enrichment) that are inaccessible using unconjugated SirReal1 or SirReal2. The preserved SIRT2 potency (IC50 = 2.4 μM) ensures that the conjugated probes retain meaningful target engagement, while the NAD+-competitive mechanism (inferred from SirReal1) provides a defined pharmacological profile for interpreting competition experiments [2].

Cellular SIRT2 Pharmacology: Tubulin Hyperacetylation and Mitotic Checkpoint Studies

SirReal-based compounds, including the SirReal1-O-propargyl-derived PROTAC, induce hyperacetylation of α-tubulin in HeLa cells — a canonical cellular readout of SIRT2 inhibition [1][2]. The PROTAC 12 additionally causes enhanced process elongation, consistent with SIRT2 degradation affecting microtubule dynamics [1]. For cellular studies where SIRT2 catalytic inhibition is the primary endpoint (rather than protein degradation), SirReal1-O-propargyl itself (IC50 = 2.4 μM) provides a cost-effective alternative to SirReal2 (IC50 = 140 nM) when the higher potency of SirReal2 is not required, while retaining the option to generate a degrader from the same stock of compound via CuAAC .

Comparative Sirtuin Selectivity Profiling and Tool Compound Benchmarking

When benchmarking SIRT2 inhibitors across a panel of sirtuin isotypes (SIRT1–6), SirReal1-O-propargyl offers a defined selectivity profile based on the extensively characterized SirReal1 scaffold: no SIRT1/SIRT3 inhibition at 100 μM (>26-fold selectivity window) [1]. This profile complements SirReal2 (>1,000-fold selective, IC50 = 140 nM) [2] and AGK2 (~10-fold selective, IC50 = 3.5–15.4 μM) [2], providing researchers with a graded set of SIRT2 tool compounds spanning different potency and selectivity ranges. The additional click chemistry functionality of SirReal1-O-propargyl makes it the preferred choice when the experimental workflow may later require target engagement validation via fluorescent labeling or pull-down — capabilities that the more potent SirReal2 cannot provide without custom synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SirReal1-O-propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.